Cas no 83508-82-1 ((3S,14S,16R)-Vincamine)

(3S,14S,16R)-Vincamine 化学的及び物理的性質

名前と識別子

-

- (3S,16R,14S)-vincamine

- 14-hydroxy-14,15-dihydro-eburnamenine-14-carboxylic acid methyl ester

- 16-epivincamine

- Vincamin

- vincamine

- F19254

- (31S,6aS,8S)-methyl 6a-ethyl-8-hydroxy-2,31,4,5,6,6a,7,8-octahydro-1H-indolo[3,2,1-ij]pyrido[3,2,1-de][1,5]naphthyridine-8-carboxylate

- (3S,14S,16R)-Vincamine

- methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

- Vincamine,(S)

- 83508-82-1

- METHYL(41S,12S,13AR)-13A-ETHYL-12-HYDROXY-2,3,41,5,6,12,13,13A-OCTAHYDRO-1H-INDOLO[3,2,1-DE]PYRIDO[3,2,1-IJ][1,5]NAPHTHYRIDINE-12-CARBOXYLATE

- (3S,14S,16R)-Vincamine; Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, methyl ester, (3a,14ss)- (9CI); 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenine-14-carboxylic acid deriv.; (-)-trans-Epivincamine; (3S,14S,16R)-Vincamine; (3a,14ss)-14,15-Dihydr

- METHYL (41S,12S,13AR)-13A-ETHYL-12-HYDROXY-2,3,41,5,6,12,13,13A-OCTAHYDRO-1H-INDOLO[3,2,1-DE]PYRIDO[3,2,1-IJ][1,5]NAPHTHYRIDINE-12-CARBOXYLATE

-

- インチ: InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1

- InChIKey: RXPRRQLKFXBCSJ-NRSPTQNISA-N

- ほほえんだ: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 354.19434270g/mol

- どういたいしつりょう: 354.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 598

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 54.7Ų

(3S,14S,16R)-Vincamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V756970-25mg |

(3S,14S,16R)-Vincamine |

83508-82-1 | 25mg |

$ 31000.00 | 2023-09-05 | ||

| TRC | V756970-100mg |

(3S,14S,16R)-Vincamine |

83508-82-1 | 100mg |

$54467.00 | 2023-05-17 | ||

| TRC | V756970-50mg |

(3S,14S,16R)-Vincamine |

83508-82-1 | 50mg |

$30268.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743340-1g |

Methyl (4(1)s,12s,13ar)-13a-ethyl-12-hydroxy-2,3,4(1),5,6,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate |

83508-82-1 | 98% | 1g |

¥8316.00 | 2024-04-28 |

(3S,14S,16R)-Vincamine 関連文献

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

(3S,14S,16R)-Vincamineに関する追加情報

Exploring the Therapeutic Potential of (3S,16R,14S)-Vincamine (CAS No. 83508-82-1): A Comprehensive Review

In the realm of natural alkaloids with therapeutic significance, (3S,16R,14S)-Vincamine (CAS No. 83508-82-1) stands out as a compound of considerable interest to researchers and healthcare professionals alike. Derived from the Vinca minor plant, this indole alkaloid has garnered attention for its potential applications in supporting cerebral circulation and cognitive function. As the scientific community continues to explore natural compounds for neuroprotective properties, Vincamine emerges as a subject worthy of detailed examination.

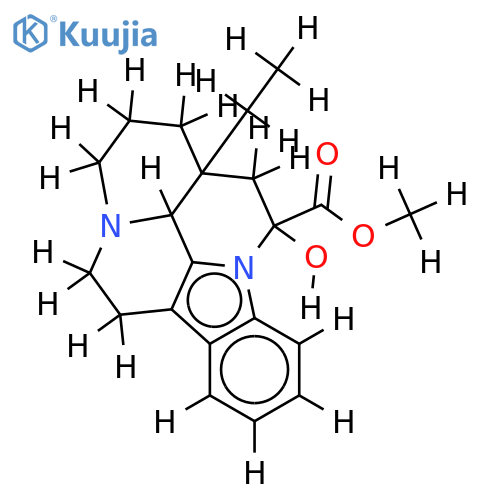

The chemical structure of (3S,16R,14S)-Vincamine reveals its classification as a monoterpenoid indole alkaloid, characterized by its unique stereochemistry at the 3S, 16R, and 14S positions. This specific configuration contributes to its biological activity and distinguishes it from other vinca alkaloids. Researchers investigating natural nootropics and plant-derived cognitive enhancers frequently examine Vincamine due to its potential effects on cerebral blood flow and oxygen utilization in brain tissue.

Current research trends highlight growing interest in (3S,16R,14S)-Vincamine as part of the broader exploration of natural compounds for brain health. With increasing awareness about age-related cognitive decline and the search for non-pharmaceutical cognitive support, this compound has become a frequent subject in discussions about alternative approaches to neurological wellness. The compound's potential to influence cerebral microcirculation makes it particularly relevant in today's health-conscious climate.

The mechanism of action of Vincamine (CAS No. 83508-82-1) involves several physiological pathways. Studies suggest it may act as a cerebral vasodilator, potentially improving blood flow to brain tissues. Additionally, its influence on oxygen and glucose utilization by neurons has prompted investigations into its possible role in supporting memory and concentration. These properties align with current consumer interest in natural cognitive enhancers and brain-boosting supplements.

From a biochemical perspective, (3S,16R,14S)-Vincamine interacts with various cellular processes. Its potential to modulate neurotransmitter systems and affect neuronal metabolism has made it a compound of interest in neurological research. The compound's ability to potentially cross the blood-brain barrier enhances its relevance for studies focusing on central nervous system applications.

The extraction and purification of Vincamine from Vinca minor requires specialized techniques to maintain the integrity of its stereochemical configuration. Advanced methods such as chiral chromatography and crystallization techniques are employed to obtain the pure (3S,16R,14S) form. This attention to molecular purity is crucial for research applications and potential therapeutic uses where stereochemistry significantly impacts biological activity.

In the context of modern natural product research, (3S,16R,14S)-Vincamine represents an interesting case study of plant-derived bioactive compounds. Its historical use in traditional medicine systems and current scientific investigation exemplify the bridge between ethnopharmacology and modern drug discovery. This dual perspective makes it particularly appealing to researchers exploring integrative approaches to brain health.

Quality control aspects of Vincamine production involve rigorous analytical methods. Techniques such as HPLC analysis and mass spectrometry are employed to verify the compound's identity and purity, especially important given the existence of multiple stereoisomers. These analytical procedures ensure that research-grade (3S,16R,14S)-Vincamine meets the stringent requirements of pharmacological studies and clinical research.

The potential applications of (3S,16R,14S)-Vincamine extend beyond cognitive support. Preliminary research has explored its possible effects on inner ear circulation, suggesting broader implications for sensory system health. This multifaceted activity profile contributes to the compound's growing reputation in natural medicine research circles and its increasing presence in discussions about plant-based therapeutics.

As interest in natural nootropic compounds continues to rise, Vincamine (CAS No. 83508-82-1) maintains its position as a compound of significant research interest. Its unique combination of potential cerebrovascular effects and neuroprotective properties makes it relevant to current investigations into brain aging and cognitive maintenance. The compound serves as an excellent example of how traditional medicinal plants continue to inform modern health and wellness research.

Future research directions for (3S,16R,14S)-Vincamine may include more detailed investigations into its molecular targets and potential synergistic effects with other neuroactive compounds. As the scientific understanding of brain metabolism and cerebral circulation advances, this natural alkaloid may reveal additional applications in supporting neurological health and cognitive performance.

From a commercial perspective, the market for Vincamine reflects growing demand for high-quality, research-grade compounds in the nutraceutical and pharmaceutical research sectors. Suppliers specializing in plant-derived alkaloids continue to refine their production methods to meet the exacting standards of researchers investigating natural cognitive enhancers and cerebrovascular agents.

In conclusion, (3S,16R,14S)-Vincamine (CAS No. 83508-82-1) represents a fascinating intersection of traditional plant medicine and modern scientific inquiry. Its potential applications in supporting brain health and cognitive function align with current trends in preventive neurology and natural approaches to wellness. As research continues to elucidate its mechanisms and potential benefits, this compound remains a valuable subject of study in the evolving field of natural product pharmacology.

83508-82-1 ((3S,14S,16R)-Vincamine) 関連製品

- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)

- 2210-25-5(N-Isopropylacrylamide)

- 110772-51-5(Benzeneacetic acid, 4-amino-α-methyl-, (R)- (9CI))

- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)

- 2901098-30-2(2-(Methylthio)-5-octylthiophene)

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)

- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)

- 5780-36-9(2-(Methylthio)thiophene)